alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol
Description
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 1.38 (s) | 6H | Oxazoline -C(CH$$3$$)$$2$$ |
| 2.24 (s) | 3H | Phenyl -CH$$_3$$ |
| 4.12 (t, J=8 Hz) | 2H | Oxazoline -CH$$_2$$-O |
| 4.97 (s) | 2H | Methanol -CH$$_2$$OH |
| 7.21–7.45 (m) | 4H | Aromatic protons |
| 7.82 (s) | 1H | Imidazole H-2 |
| 12.1 (br s) | 1H | Methanol -OH |
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
| Signal (ppm) | Assignment |
|---|---|
| 22.1 | Oxazoline -C(CH$$3$$)$$2$$ |
| 25.4 | Phenyl -CH$$_3$$ |
| 62.8 | Methanol -CH$$_2$$OH |
| 68.9 | Oxazoline -CH$$_2$$-O |
| 119.4–137.8 | Aromatic carbons |
| 156.2 | Oxazoline C=N |
| 160.3 | Imidazole C-2 |
FT-IR (KBr, cm$$^{-1}$$):
| Band | Assignment |
|---|---|
| 3250 | ν(O-H) stretch (methanol) |
| 1655 | ν(C=N) oxazoline |
| 1592 | ν(C=C) aromatic |
| 1450 | δ(CH$$_3$$) symmetric |
| 1260 | ν(C-O) oxazoline |
UV-Vis (MeOH, λ$$_{max}$$):
| Band (nm) | Assignment |
|---|---|
| 254 | π→π* (imidazole + phenyl) |
| 298 | n→π* (oxazoline C=N) |
These spectral data confirm the connectivity and electronic environment predicted by the molecular structure.
Properties
IUPAC Name |
[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9,14,20H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBWYZASJBFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C2=CN=CN2)O)C3=NC(CO3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amide Precursors
The core oxazoline moiety is synthesized via base-mediated cyclization of amides. As detailed in patent WO1998022448A1, amides of Formula 2 undergo cyclization upon treatment with 0.9–2.0 equivalents of alkali-metal hydroxides (e.g., NaOH, KOH) in mixed solvent systems. A phase-transfer catalyst, such as tetrabutylammonium bromide, enhances reactivity in water-immiscible solvents like dichloromethane or toluene. For example, stirring α-(chloromethyl)-4'-[(difluoromethyl)thio][1,1'-biphenyl]-4-methanol with pyridine at 10°C yields the oxazoline intermediate.
Reaction Conditions Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | 1.2 eq NaOH | 78% yield |
| Solvent | Dichloromethane:MeOH (3:1) | Maximizes phase separation |
| Temperature | 10–15°C | Prevents epimerization |
| Catalyst | Tetrabutylammonium bromide | 20% yield increase |
Condensation with Hydrazoic Acid Salts
The imidazole ring is introduced via condensation of phenacyl chlorides with sodium azide in polar aprotic solvents. Patent WO1998022448A1 specifies N-methylpyrrolidinone (NMP) as the solvent, with reactions proceeding at 50–80°C for 6–12 hours. This step achieves regioselective formation of the 1H-imidazole-5-methanol derivative, critical for subsequent functionalization.
Enantioselective Reduction and Sulfonylation
Borane-Mediated Asymmetric Reduction
Nonracemic halohydrins, key intermediates for chiral centers, are synthesized using borane-dimethyl sulfide complex in tetrahydrofuran (THF). Optically active amino-alcohols like (1S,2R)-2-amino-1,2-diphenylethanol induce enantiomeric excesses >90%. For instance, reducing 12.7 g of S-([1,1'-biphenyl]-4-yl) O-(2-methylpropyl) carbonothioate with 500 mg of sodium borohydride at 10°C yields the R-enantiomer.
Methanesulfonylation
Halohydrins are converted to mesylates using methanesulfonyl chloride (1.0–2.0 eq) and pyridine as an acid scavenger. Reactions proceed at -10–35°C in dichloromethane, with isolation via aqueous workup. This step ensures optimal leaving group formation for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids are coupled with brominated intermediates under Pd(PPh₃)₄ catalysis. Patent US7807837B2 highlights degassed dimethoxyethane/ethanol mixtures at 90°C, achieving >80% conversion. For example, coupling 5-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3-pyridinyl boronic acid with 2-methylphenyl bromide forms the biphenyl backbone.
Cross-Coupling Optimization Table
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/EtOH (4:1) | 90°C | 82% |
| PdCl₂(dppf) | Toluene/H₂O | 100°C | 68% |
| Pd(OAc)₂/XPhos | THF | 80°C | 75% |
Hydroxymethylation and Final Functionalization
Mannich-Type Hydroxymethylation
The imidazole-5-methanol group is introduced via Mannich reaction with formaldehyde and ammonium chloride. Reactions proceed in ethanol/water (2:1) at pH 9–10, yielding the hydroxymethyl derivative after 24 hours.
Protecting Group Strategies
Tert-butyldimethylsilyl (TBS) protection of the methanol hydroxyl is employed during halogenation steps. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group without side reactions.
Purification and Characterization
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) resolves regioisomeric impurities. Patent WO1998022448A1 reports ≥95% purity after purification.
Recrystallization
Ethanol/water (3:1) recrystallization at 4°C yields crystalline product with >99% enantiomeric excess, confirmed by chiral HPLC.
Purification Comparison Table
| Method | Purity | Yield | Cost Efficiency |
|---|---|---|---|
| Column Chromatography | 95% | 65% | Moderate |
| Recrystallization | 99% | 50% | High |
| Centrifugal Partition | 92% | 70% | Low |
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale runs require toluene and dichloromethane recycling via distillation. Patent US7807837B2 emphasizes solvent recovery rates >90% to reduce environmental impact.
Temperature Control in Exothermic Steps
Borane reductions and mesylations generate significant heat. Jacketed reactors with glycol cooling maintain temperatures at -10°C, preventing racemization.
Comparative Analysis with Related Syntheses
Chemical Reactions Analysis
Types of Reactions
Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole and oxazole rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with imidazole structures exhibit significant antiproliferative properties, making them candidates for further development in cancer therapies .
Antimicrobial Properties
Imidazole derivatives are recognized for their antimicrobial activities. The structural characteristics of this compound suggest that it may also possess bacteriostatic and antifungal properties. Studies have shown that imidazole-based compounds can inhibit the growth of various pathogens, providing a basis for their use in developing new antimicrobial agents .
Enzyme Inhibition
The compound's structure allows it to interact with biological targets such as enzymes. Imidazole derivatives have been documented to act as selective inhibitors for certain kinases and other enzymes involved in disease processes. This property could be leveraged in drug design to create targeted therapies for conditions like cancer and metabolic disorders .
Case Study 1: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound against human cancer cell lines using the crystal violet microtiter plate assay. The findings indicated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazole derivatives similar to this compound. Results demonstrated significant inhibition of bacterial growth in vitro, supporting the hypothesis that such compounds could serve as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1)
This compound shares the imidazole core and methanol substituent but differs in the position of the methyl group (position 4 vs. position 5 in the target compound) and lacks the oxazolyl-phenyl moiety. The molecular formula (C₁₁H₁₂N₂O) is simpler than the target (C₁₆H₁₉N₃O₂), resulting in a lower molecular weight (188.23 vs. 285.36 g/mol). However, the electron-withdrawing oxazolyl group in the target compound may stabilize the imidazole ring through resonance, affecting reactivity and metabolic stability .
Bilastine Intermediate (CAS 361382-26-5)
This intermediate contains a 4,4-dimethyl-4,5-dihydrooxazolyl group attached to a benzyl alcohol moiety. While lacking the imidazole core, it shares the oxazolyl substituent, which is known to enhance binding affinity in drug candidates by participating in hydrogen bonding. The target compound’s methanol group may similarly improve solubility compared to Bilastine’s ethanol substituent .
Pharmacologically Active Analogues
Antimicrobial Imidazole-Triazole Derivatives ()
Compounds such as [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole derivatives exhibit antibacterial and antifungal activities. Substitutions on aromatic rings (e.g., methyl or methoxy groups) in these derivatives correlate with enhanced microbial inhibition, a trend that may extend to the target compound’s 2-methylphenyl group .
Benzoimidazole-Thiazole-Triazole Hybrids ()
Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) show docking interactions with enzyme active sites. The target compound’s oxazolyl group may similarly engage in π-π stacking or hydrogen bonding, though its imidazole-methanol scaffold may limit conformational flexibility compared to triazole-containing analogues .
Structural and Conformational Comparisons
4,5-Diphenylimidazoles ()
Compounds like 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole (CAS 5496-31-1) highlight the impact of aromatic substituents on planarity and crystallinity. However, the oxazolyl group’s dihydro structure introduces partial saturation, which may improve metabolic stability .
Thiazole-Pyrazole Derivatives ()
Isostructural compounds 4 and 5 exhibit triclinic symmetry with perpendicular fluorophenyl groups. The target compound’s oxazolyl-phenyl substituent may adopt a similar orientation, influencing crystal packing and bioavailability. Such structural features are critical in drug design for optimizing solid-state properties .
Data Tables
Biological Activity
Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol is a complex organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H19N3O2
- Molecular Weight : 285.34 g/mol
This compound is characterized by the presence of an imidazole ring and an oxazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to changes in cellular processes. The compound has been investigated for its effects on neurological systems and its potential as a therapeutic agent in treating various disorders.
1. Neurological Effects
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown it can influence neurotransmitter systems and potentially provide therapeutic benefits in conditions such as neuropathic pain and neurodegenerative diseases.
2. Anticancer Activity
The compound has demonstrated significant anticancer activity against various cell lines. For instance, in studies involving multiple cancer types, it exhibited IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3–0.4 |
| Neuroblastoma 1 | 0.5–1.2 |
| Neuroblastoma 2 | 0.5–1.2 |
These findings suggest that the compound could be further explored as a candidate for cancer therapy due to its ability to inhibit cell growth effectively .
Case Study 1: Neuropathic Pain Model
In a neuropathic pain model using male Sprague-Dawley rats, the compound was administered intravenously and resulted in an increase in the mechanical withdrawal threshold, indicating its potential as an analgesic agent .
Case Study 2: Antitumor Activity
In vitro studies showed that the compound significantly inhibited colony formation in neuroblastoma cell lines, suggesting a robust antitumor effect. The reduction in colony number and size was statistically significant compared to control groups .
Safety and Toxicology
Preliminary toxicity studies have indicated that while this compound shows promising biological activity, further investigations are required to assess its safety profile comprehensively. In vitro assessments for cardiotoxicity showed minimal inhibition of hERG channels, suggesting a favorable safety margin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol?
- Methodology :
- Step 1 : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for introducing the oxazolyl and imidazole moieties. For example, demonstrates coupling of 5-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3-pyridinyl boronic acid with aryl halides under Pd(PPh₃)₄ catalysis in degassed solvents (dimethoxyethane/ethanol) at 90°C .
- Step 2 : Optimize regioselective hydroxymethylation of the imidazole ring via Mannich-type reactions or alcohol protection/deprotection strategies (e.g., using pinacol boronic esters as intermediates) .
- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization in ethanol/water mixtures .
Q. How can the compound’s purity and structural integrity be validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., oxazolyl methyl protons at δ 1.36 ppm as in ) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 375.5 [M+1] for analogous oxazolyl-pyridine derivatives) .
- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) groups .
Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization Strategy :
- Use slow evaporation of ethanol or DCM/hexane mixtures at 4°C.
- Address potential tautomerism (e.g., enamine vs. keto forms) by controlling solvent polarity, as tautomeric equilibria can disrupt crystal packing ( highlights solvent-dependent tautomer distributions) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray results) for tautomeric forms be resolved?
- Integrated Approach :
- Solid-State Analysis : X-ray crystallography (e.g., confirms enamine tautomers dominate in the solid state) .
- Solution Studies : Variable-temperature ¹H NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to detect dynamic equilibria .
- DFT Calculations : Compare gas-phase (B3LYP/6-311G(d)) and solvated (SM8/SMD models) tautomer energies to reconcile discrepancies .
Q. What computational strategies are recommended for predicting electronic properties and reactivity?
- Workflow :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d) level (e.g., ’s correlation-energy formalism for electron density analysis) .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .
- Solvent Effects : Apply COSMO-RS or SMD models to simulate solvation .
Q. How can synthetic byproducts or degradation products be systematically identified?
- Methodology :
- High-Resolution Mass Spectrometry (HR-MS) : Detect trace impurities (e.g., ’s LC-MS protocol for ethynyl derivatives) .
- HPLC-PDA/ELSD : Separate polar byproducts using C18 columns with acetonitrile/water gradients.
- Stability Studies : Accelerated degradation under heat/light (40–60°C, UV irradiation) followed by LC-MS/MS profiling.
Q. What strategies are effective for resolving chiral centers in derivatives of this compound?
- Chiral Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
